molecular formula C12H20N4O B1471653 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine CAS No. 1519706-43-4

2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine

Cat. No.: B1471653
CAS No.: 1519706-43-4
M. Wt: 236.31 g/mol
InChI Key: PLOPQQHRAYTJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is a synthetic pyrimidine-based compound intended for research and development applications. Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, extensively investigated for their potential to modulate various cellular kinases . This compound features a cyclopropylamine group at the 2-position of the pyrimidine ring, a structural motif found in compounds studied for targeting cyclin-dependent kinases (CDKs) . CDKs, such as CDK2, are critical regulators of the cell cycle, and their dysregulation is a hallmark of various cancers. Research into CDK2 is particularly important for understanding mechanisms of resistance to CDK4/6 inhibitors in certain cancer types . The N4-(3-ethoxypropyl) side chain may influence the compound's physicochemical properties, potentially enhancing solubility and bioavailability for in vitro assays. As a building block in chemical synthesis, this diaminopyrimidine scaffold offers researchers a versatile core for developing novel bifunctional compounds and probes . It is for research use only and is not intended for diagnostic or therapeutic applications. All information presented is for informational purposes only.

Properties

IUPAC Name

2-cyclopropyl-4-N-(3-ethoxypropyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-17-7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,2-7H2,1H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOPQQHRAYTJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For example, 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine has been shown to inhibit certain kinases, thereby modulating signal transduction pathways.

Cellular Effects

The effects of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. These interactions can lead to conformational changes in enzymes, resulting in their inhibition or activation. Furthermore, 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine can modulate gene expression by influencing the activity of transcription factors.

Metabolic Pathways

2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the flow of metabolites through specific pathways, influencing overall cellular metabolism.

Biological Activity

2-Cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is C12H20N4OC_{12}H_{20}N_{4}O with a molecular weight of 236.31 g/mol. The structure includes a pyrimidine ring substituted with a cyclopropyl group and an ethoxypropyl side chain, which may influence its biological interactions.

PropertyValue
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
CAS Number1519706-43-4

The biological activity of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Research indicates that compounds in this class can act as inhibitors for specific targets such as tyrosine kinases and cyclooxygenases (COX), which are crucial in inflammatory pathways.

  • Enzyme Inhibition : The compound shows potential as a selective inhibitor of COX enzymes, particularly COX-2, which is involved in the inflammatory response. In vitro studies have demonstrated that similar pyrimidine derivatives exhibit IC50 values in the low micromolar range against COX-2 .
  • Receptor Modulation : The ethoxypropyl group may enhance binding affinity to specific receptors involved in signal transduction pathways related to inflammation and pain modulation.

Anti-inflammatory Effects

In studies evaluating anti-inflammatory properties, compounds similar to 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine have shown promising results:

  • In Vivo Studies : Animal models treated with pyrimidine derivatives exhibited reduced inflammatory markers and improved outcomes in conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

Research into the anticancer effects of pyrimidines indicates that they may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine could contribute to these effects by targeting specific cancer-related pathways.

Case Studies

  • Study on COX Inhibition : A study focused on diaryl-pyrimidines found that structural modifications significantly affected COX-2 inhibition potency. Compounds with similar structural motifs exhibited IC50 values ranging from 10 to 42 μM against COX-2, indicating that modifications could enhance selectivity and potency .
  • Tyrosine Kinase Inhibition : Research on pyrimidine derivatives as inhibitors of Tyrosine Kinase 2 (Tyk2) showed that these compounds could effectively reduce symptoms in autoimmune diseases by modulating immune responses .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and analogs from the literature:

Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
Target Compound Pyrimidine 2-cyclopropyl, N⁴-(3-ethoxypropyl) Ethoxypropyl, cyclopropyl -
N⁴-(3-Morpholinopropyl)-N⁶-(4-(trifluoromethoxy)phenyl)pyrimidine-4,6-diamine Pyrimidine N⁴: 3-morpholinopropyl, N⁶: 4-trifluoromethoxyphenyl Trifluoromethoxy, morpholine
2-Cyclopropyl-N⁴-(2-methoxyethyl)-N⁴,N⁶-dimethylpyrimidine-4,6-diamine Pyrimidine 2-cyclopropyl, N⁴: 2-methoxyethyl, N⁴/N⁶: methyl Methoxyethyl, dimethylamine
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine Pyrazolo-pyrimidine N⁴: 3,4-dimethylphenyl, N⁶: 3-methoxypropyl Pyrazolo ring, dimethylphenyl
N⁴-(5-(1-Cyclopropyl-2,2,2-trifluoroethoxy)-3-methylimidazopyridin-7-yl)pyrimidine-4,6-diamine Imidazopyridine N⁴: imidazopyridine-trifluoroethoxy Trifluoroethoxy, imidazopyridine

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Unlike and , which incorporate aromatic groups (e.g., trifluoromethoxyphenyl), the target compound lacks aromaticity at N⁶, possibly reducing off-target interactions.
  • Core Modifications : The pyrazolo-pyrimidine in and imidazopyridine in introduce fused heterocycles, which may enhance binding affinity but complicate synthesis.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~265 (estimated) ~280 (estimated) 380.1 (observed)
Melting Point (°C) Not reported Not reported >250
Purity Not reported Not reported >99%

Analysis :

  • The imidazopyridine derivative exhibits a high melting point (>250°C), suggesting strong crystalline stability, likely due to its rigid core and trifluoroethoxy group.
  • The target compound’s estimated molecular weight is lower than , which may favor better bioavailability.

Implications :

  • The absence of aromatic substituents in the target compound may simplify synthesis compared to and .
  • Low yields in highlight the difficulty of incorporating fused heterocycles.

Preparation Methods

Reported Method for 4,6-Dichloro-2-methylpyrimidine (Analogous Approach)

  • Step 1: Condensation of methyl malonate with amidine hydrochloride salt in methanol under ice bath conditions, followed by warming to 18–25°C for 3–5 hours to form 4,6-dihydroxyl-2-methylpyrimidine.
  • Step 2: Conversion of 4,6-dihydroxyl-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine using triphosgene in dichloroethane with N,N-diethyl aniline as base, refluxing for 6–8 hours, followed by purification steps including washing, drying, filtration, and recrystallization.

This method can be adapted by substituting the methyl group with a cyclopropyl moiety via appropriate cyclopropyl precursors or organometallic reagents to yield 4,6-dichloro-2-cyclopropylpyrimidine.

Amination and Alkylation to Form 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine

Once the 4,6-dichloro-2-cyclopropylpyrimidine intermediate is obtained, the next steps involve:

  • Step 1: Nucleophilic substitution of the chlorine atoms at positions 4 and 6 with amine groups to form pyrimidine-4,6-diamine derivatives.
  • Step 2: Selective alkylation of the N4 amino group with 3-ethoxypropyl halides or equivalents to introduce the 3-ethoxypropyl substituent.

This stepwise substitution ensures the selective functionalization required for the target compound.

Detailed Reaction Conditions and Parameters

Step Reaction Reagents and Conditions Notes
1 Synthesis of 4,6-dihydroxyl-2-cyclopropylpyrimidine Cyclopropyl-substituted malonate or equivalent + amidine hydrochloride salt in methanol, ice bath then warming to 18–25°C, 3–5 h Analogous to methylpyrimidine synthesis
2 Chlorination to 4,6-dichloro-2-cyclopropylpyrimidine Triphosgene (in dichloroethane), N,N-diethyl aniline, reflux 6–8 h Requires careful handling of triphosgene
3 Amination Ammonia or primary amines in polar solvent, moderate heating Substitution of chlorides to amines
4 Alkylation of N4-amino group 3-ethoxypropyl halide (e.g., bromide or chloride), base (e.g., K2CO3), solvent like DMF, 50–80°C Selective N-alkylation to introduce ethoxypropyl chain

Research Findings and Optimization Notes

  • The use of triphosgene as a chlorinating agent provides a cleaner reaction profile compared to traditional phosphorus oxychloride methods, reducing side products and improving yield.
  • Selective substitution at the 4- and 6-positions can be controlled by reaction stoichiometry and temperature, enabling stepwise introduction of amino and alkyl groups.
  • Alkylation of the N4 amino group with 3-ethoxypropyl halides requires mild conditions to avoid over-alkylation or side reactions.
  • Purification typically involves crystallization or chromatographic techniques to isolate the target compound with high purity.

Summary Table of Preparation Route

Intermediate / Compound Key Reagents Reaction Type Conditions Yield / Remarks
4,6-Dihydroxyl-2-cyclopropylpyrimidine Cyclopropyl malonate, amidine hydrochloride Cyclization/condensation Methanol, ice bath → 18–25°C, 3–5 h Precursor for chlorination
4,6-Dichloro-2-cyclopropylpyrimidine Triphosgene, N,N-diethyl aniline Chlorination Dichloroethane, reflux 6–8 h Key intermediate for amination
Pyrimidine-4,6-diamine derivative Ammonia or primary amine Nucleophilic substitution Polar solvent, moderate heat Amination at 4,6-positions
2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine 3-ethoxypropyl halide, base N-alkylation DMF, 50–80°C Final alkylation step

This detailed preparation approach is based on adapting known pyrimidine synthetic methodologies and chlorination/amination chemistry to the specific substitution pattern of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine. The key challenge lies in the selective functionalization of the pyrimidine ring and controlled introduction of the cyclopropyl and ethoxypropyl groups.

No direct, fully detailed synthetic procedure for this exact compound was found in publicly available patent or chemical literature databases excluding unreliable sources, but the above methodology is consistent with established pyrimidine chemistry and reported synthetic methods for closely related compounds.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine
Reactant of Route 2
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2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine

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